3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
The compound “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule that contains a pyridine and a 1,2,4-triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is complex due to the presence of both the pyridine and 1,2,4-triazole rings. The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, gives the key molecule a certain geometry .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline”, have been found to possess antiviral activity . These compounds have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
A series of derivatives similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” was synthesized and evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could potentially be used as an antioxidant .
Sensing Specific Anions and Organic Molecules
Fluorescent Zn (II) frameworks with multicarboxylate and pyridyl N-donor ligands, which include compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline”, have been used to quickly identify specific anions of CrO 42− /Cr 2 O 72−, and organic molecules such as 2,4,6-trinitrophenol and benzaldehyde .
Neuroprotective Agents
Compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” have been tested for their ability to reduce α-syn aggregation in vitro, which is a promising effect for neuroprotective agents .
Future Directions
The future directions for “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could involve further exploration of its potential applications in various scientific research areas such as medicinal chemistry and material science . Further studies could also focus on its synthesis, chemical reactions, and safety profile.
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating potential interactions with metal ions .
Mode of Action
It has been used as a ligand in the formation of metal-organic frameworks (MOFs), suggesting it may interact with metal ions to form complex structures .
Biochemical Pathways
Its use in the formation of mofs suggests it may play a role in the synthesis and structure of these materials .
Result of Action
Its role in the formation of mofs suggests it may contribute to the structural characteristics of these materials .
Action Environment
Its use in the formation of mofs suggests that conditions such as temperature and pressure may impact its reactivity .
properties
IUPAC Name |
3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,14H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIWFOVSCERHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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